叔丁基 4-(2-氧代丙基)哌嗪-1-羧酸盐

描述

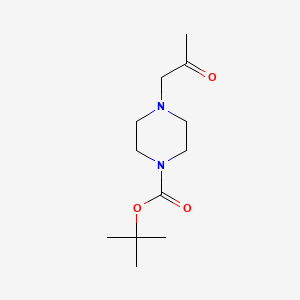

Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The preparation of Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The crystal and molecular structure of Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate has been reported . The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell . Bond lengths and angles of this piperazine-carboxylate are typical .Chemical Reactions Analysis

The piperazine moiety plays an important role and is found in various bioactive compounds . In particular, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue was used as spacer in pleuromutilin derivatives or as linker in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors .Physical And Chemical Properties Analysis

The molecule of Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .科学研究应用

合成和表征

叔丁基 4-(2-氧代丙基)哌嗪-1-羧酸盐及其衍生物的合成和分子结构已得到广泛研究。例如,Kulkarni 等人 (2016 年) 合成了 N-Boc 哌嗪的衍生物,包括叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸盐,并使用光谱方法和 X 射线衍射分析对它们进行了分析。这些化合物表现出中等的抗菌和抗真菌活性 (Kulkarni 等人,2016 年)。类似地,Sanjeevarayappa 等人 (2015 年) 合成了具有抗菌和驱虫活性的衍生物,突出了该化合物在医学研究中的潜力 (Sanjeevarayappa 等人,2015 年)。

分子结构分析

Mamat 等人 (2012 年) 报告了叔丁基哌嗪-1-羧酸盐衍生物的晶体和分子结构,提供了对其化学性质和潜在应用的见解 (Mamat、Flemming 和 Köckerling,2012 年)。

在防腐行为中的应用

该化合物已因其在缓蚀中的潜力而受到研究。Praveen 等人 (2021 年) 研究了新型叔丁基哌嗪-1-羧酸盐衍生物在酸性溶液中对碳钢的防腐蚀行为。他们的研究表明,该化合物可以有效地抑制腐蚀,并且效率很高,表明其在工业应用中的潜力 (Praveen 等人,2021 年)。

作用机制

未来方向

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . Therefore, Tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate and its derivatives have potential for further exploration in the field of medicinal chemistry and drug discovery .

属性

IUPAC Name |

tert-butyl 4-(2-oxopropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDUNJBZHOOJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B3330946.png)

![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)

![Tianeptine sodium impurity E [EP]](/img/structure/B3330970.png)

![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium;perchlorate](/img/structure/B3330977.png)

![(3R)-3alpha-[(1R)-1-(tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one](/img/structure/B3330982.png)

![(2S,3S,4S,5R,6S)-6-[[(4S,4aS,7aR,12bS)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3331010.png)

![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)

![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)

![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)